A2ti-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

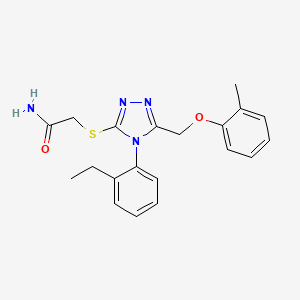

2-[[4-(2-ethylphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-3-15-9-5-6-10-16(15)24-19(22-23-20(24)27-13-18(21)25)12-26-17-11-7-4-8-14(17)2/h4-11H,3,12-13H2,1-2H3,(H2,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQGIFUBCFRGDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=NN=C2SCC(=O)N)COC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A2ti-1: A Deep Dive into its Mechanism of Action and Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Central Point, Fictional City – A2ti-1, a selective, high-affinity inhibitor of the annexin A2/S100A10 (A2t) heterotetramer, is emerging as a molecule of significant interest in virology and oncology. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.

This compound specifically targets and disrupts the protein-protein interaction (PPI) between annexin A2 (A2) and S100A10 (also known as p11).[1][2][3] This interaction is crucial for the formation and function of the A2t heterotetramer, a complex involved in a variety of cellular processes, including membrane trafficking, ion channel regulation, and pathogen entry. By inhibiting the formation of A2t, this compound offers a targeted approach to modulate these cellular events.

Core Mechanism: Disruption of the Annexin A2/S100A10 Heterotetramer

This compound acts as a potent inhibitor of the A2t complex with a reported half-maximal inhibitory concentration (IC50) of 24 μM.[1][2][3] Its primary mode of action is the direct interference with the binding of annexin A2 to S100A10, thereby preventing the formation of the functional heterotetramer.[1][2] This disruption has been shown to have significant consequences for cellular processes that rely on the integrity of the A2t complex.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various experimental settings.

| Parameter | Value | Target | Reference |

| IC50 | 24 μM | Annexin A2/S100A10 (A2t) heterotetramer | [1][2][3] |

| Application | Organism/Cell Line | Concentration | Effect | Reference |

| HPV16 PsV Infection | HeLa cells | 100 μM | 100% inhibition of infection | [3][4] |

| HPV16 PsV Infection | HaCaT cells | Not specified | Similar results to HeLa cells | [4] |

| PCV2 Replication | PK-15 cells | 40 μM | Significant decrease in viral genome copies (to 48% of untreated) | [5] |

| PCV2 Replication | PK-15 cells | 60 μM | Significant decrease in viral genome copies (to 29% of untreated); ~60% reduction in Cap protein expression | [5] |

Signaling Pathways Modulated by this compound

This compound has been shown to inhibit the activation of downstream signaling pathways that are dependent on the A2t complex. Notably, it has been reported to suppress the avian reovirus (ARV)-mediated activation of Src and p38 mitogen-activated protein kinase (MAPK).[6][7]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Human Papillomavirus (HPV) Pseudovirus (PsV) Infection Assay

This assay is used to quantify the inhibitory effect of this compound on HPV entry into host cells.

Methodology:

-

Cell Culture: HeLa or HaCaT cells are seeded in 24-well plates and incubated overnight.

-

Compound Treatment: Cells are pre-incubated with increasing concentrations of this compound (or DMSO as a vehicle control) for a specified period.

-

Pseudovirus Infection: HPV16 pseudovirions (PsV) containing a reporter plasmid (e.g., GFP) are added to the cells at a specific multiplicity of infection (MOI).

-

Incubation: The cells are incubated for 48-72 hours to allow for viral entry and reporter gene expression.

-

Analysis: The percentage of infected (GFP-positive) cells is determined by flow cytometry.

References

- 1. researchgate.net [researchgate.net]

- 2. HPV pseudovirus neutralization assay: Antibody Titration [protocols.io]

- 3. Small molecule inhibitors of the annexin A2 heterotetramer prevent human papillomavirus type 16 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Throughput Pseudovirion-Based Neutralization Assay for Analysis of Natural and Vaccine-Induced Antibodies against Human Papillomaviruses | PLOS One [journals.plos.org]

- 5. resources.revvity.com [resources.revvity.com]

- 6. Production of Furin-cleaved Papillomavirus Pseudovirions and their use for in vitro neutralization assays of L1 or L2-specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bu.edu [bu.edu]

A2ti-1: A Technical Guide to a Novel Inhibitor of the Annexin A2/S100A10 Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

The annexin A2/S100A10 (A2t) heterotetramer is a crucial player in a multitude of physiological and pathological processes, including fibrinolysis, angiogenesis, and viral entry. Comprised of two molecules of the calcium- and phospholipid-binding protein annexin A2 and a dimer of S100A10 (p11), this complex has emerged as a promising therapeutic target in oncology and infectious diseases.[1] A2ti-1 is a selective, high-affinity small molecule inhibitor that specifically disrupts the protein-protein interaction between annexin A2 and S100A10.[2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and its impact on relevant signaling pathways.

Mechanism of Action

This compound functions by directly interfering with the non-covalent binding between the N-terminus of annexin A2 and the binding pockets on the S100A10 dimer.[1] This disruption of the A2t complex has significant downstream consequences, most notably the inhibition of processes that rely on the fully assembled and functional heterotetramer at the cell surface. One of the primary roles of the A2t complex is to act as a co-receptor for plasminogen and tissue plasminogen activator (tPA), thereby accelerating the generation of plasmin.[4] By preventing the formation of the A2t complex, this compound is hypothesized to reduce cell surface plasmin generation, a key process in extracellular matrix remodeling, which is critical for cancer cell invasion and metastasis.

Furthermore, the A2t complex has been identified as a host cell receptor for the entry of human papillomavirus type 16 (HPV16).[1] this compound has been demonstrated to effectively block HPV16 infection by inhibiting the internalization of the virus into epithelial cells.[1]

Figure 1: Proposed Mechanism of this compound Action.

Quantitative Data

This compound has been characterized as a high-affinity inhibitor of the annexin A2/S100A10 interaction.[2] Its inhibitory activity has been quantified in various in vitro assays, demonstrating its potential as a tool for studying A2t-dependent processes and as a lead compound for drug development.

| Inhibitor | IC50 (µM) | Assay | Reference |

| This compound | 24 | Inhibition of Annexin A2/S100A10 interaction | [1] |

| A2ti-2 | 230 | Inhibition of Annexin A2/S100A10 interaction | [1] |

Table 1: Inhibitory Potency of this compound and its Analog A2ti-2

The in vitro efficacy of this compound has been most extensively studied in the context of HPV16 infection. The following table summarizes the key findings.

| Cell Line | Assay | This compound Concentration (µM) | Effect | Reference |

| HeLa | HPV16 Pseudovirion (PsV) Infection | 100 | 100% inhibition of infection | [1][3] |

| HaCaT | HPV16 PsV Infection | 100 | ~100% inhibition of infection | [1][3] |

| HeLa | HPV16 PsV Internalization | 100 | 65% reduction in entry | [1] |

Table 2: In Vitro Efficacy of this compound against HPV16

Experimental Protocols

Isothermal Titration Calorimetry (ITC) - Representative Protocol

While a specific detailed protocol for this compound is not publicly available, the following represents a general methodology for characterizing the binding of a small molecule inhibitor to a protein target using ITC. This protocol is based on the mention of ITC being used to confirm this compound targeting of the S100A10 dimer.[1]

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of this compound binding to the S100A10 dimer.

Materials:

-

Purified recombinant S100A10 dimer

-

This compound

-

ITC instrument (e.g., MicroCal PEAQ-ITC)

-

Dialysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

DMSO (for dissolving this compound)

Procedure:

-

Sample Preparation:

-

Dialyze the purified S100A10 dimer extensively against the ITC buffer to ensure buffer matching.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare the final this compound solution by diluting the DMSO stock into the ITC buffer. The final DMSO concentration should be matched in the protein solution.

-

-

ITC Experiment:

-

Load the S100A10 solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Set the experimental parameters (e.g., temperature, injection volume, spacing between injections).

-

Perform the titration experiment, injecting small aliquots of this compound into the S100A10 solution.

-

-

Data Analysis:

-

Integrate the raw ITC data to obtain the heat change for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

-

Figure 2: General Workflow for Isothermal Titration Calorimetry.

HPV16 Pseudovirion (PsV) Infection Assay

This protocol is adapted from the methodology described for testing this compound's effect on HPV16 infection.[1]

Objective: To quantify the inhibitory effect of this compound on HPV16 PsV infection of cultured cells.

Materials:

-

HeLa or HaCaT cells

-

Complete cell culture medium

-

This compound

-

HPV16 PsVs carrying a reporter plasmid (e.g., GFP)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed HeLa or HaCaT cells in 24-well plates at a density that allows for approximately 50-70% confluency on the day of infection.

-

Inhibitor Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0-100 µM) and incubate for a predefined period (e.g., 24 hours).

-

Infection: Infect the cells with HPV16 PsVs at a suitable multiplicity of infection (MOI).

-

Incubation: Incubate the infected cells for 48-72 hours to allow for reporter gene expression.

-

Flow Cytometry: Harvest the cells, and analyze the percentage of GFP-positive cells using a flow cytometer.

HPV16 PsV Internalization Assay

This protocol is based on the methodology used to assess the effect of this compound on HPV16 entry.[1]

Objective: To determine if this compound inhibits the entry of HPV16 PsVs into host cells.

Materials:

-

HeLa cells

-

Complete cell culture medium

-

This compound

-

Fluorescently labeled HPV16 PsVs (e.g., with a pH-sensitive dye like pHrodo)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed HeLa cells in appropriate culture plates.

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound for a specified time.

-

Internalization: Add fluorescently labeled HPV16 PsVs to the cells and incubate for a period that allows for internalization (e.g., 4-6 hours).

-

Cell Preparation: Wash the cells to remove non-internalized PsVs and prepare them for flow cytometry.

-

Flow Cytometry: Analyze the mean fluorescence intensity (MFI) of the cells to quantify the amount of internalized PsVs.

Plasmin Generation Assay - Representative Protocol

Although no studies have directly reported the effect of this compound on plasmin generation, this protocol outlines a general approach to investigate this based on the known function of the A2t complex.[4]

Objective: To measure the effect of this compound on tPA-dependent plasmin generation at the cell surface.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Cell culture medium

-

This compound

-

Human plasminogen

-

Human tPA

-

Fluorogenic plasmin substrate

-

Fluorometer

Procedure:

-

Cell Culture: Culture endothelial cells to confluence in a 96-well plate.

-

Inhibitor Treatment: Treat the cells with this compound at various concentrations.

-

Assay Initiation: Add a reaction mixture containing plasminogen, tPA, and the fluorogenic plasmin substrate to the cells.

-

Kinetic Measurement: Immediately begin monitoring the fluorescence intensity over time using a fluorometer. The rate of increase in fluorescence is proportional to the rate of plasmin generation.

-

Data Analysis: Calculate the rate of plasmin generation for each concentration of this compound and determine the IC50 value.

Signaling Pathways

The A2t complex is implicated in several signaling pathways, particularly in the context of cancer progression. One of the key pathways involves the activation of Src kinase and the subsequent phosphorylation of annexin A2, which can then activate the AKT/mTOR signaling cascade. This pathway is known to promote cell proliferation, survival, and metabolic reprogramming in cancer cells.

Figure 3: A2t-Mediated Src/AKT/mTOR Signaling Pathway.

By disrupting the A2t complex, this compound has the potential to inhibit this pro-tumorigenic signaling pathway, suggesting its utility as a potential anti-cancer agent. However, direct evidence of this compound's impact on this specific pathway is currently lacking and warrants further investigation.

Conclusion

This compound is a valuable research tool for elucidating the roles of the annexin A2/S100A10 complex in various biological processes. Its demonstrated efficacy in blocking HPV16 infection in vitro highlights its potential as an antiviral agent. Furthermore, its mechanism of action suggests a plausible role in cancer therapy by inhibiting plasmin-mediated invasion and disrupting pro-survival signaling pathways. Further preclinical and in vivo studies are necessary to fully realize the therapeutic potential of this compound and other inhibitors of the A2t complex.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. S100A10, annexin A2, and annexin a2 heterotetramer as candidate plasminogen receptors [imrpress.com]

- 3. Small molecule inhibitors of the annexin A2 heterotetramer prevent human papillomavirus type 16 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

The A2t Heterotetramer: A Critical Host Factor in Viral Entry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The A2t heterotetramer, a cellular complex composed of two Annexin A2 (AnxA2) monomers and a dimer of S100A10, has emerged as a crucial host factor exploited by a diverse range of viruses for successful entry into host cells.[1] This technical guide provides a comprehensive overview of the multifaceted role of A2t in viral pathogenesis, with a focus on its mechanism of action in facilitating viral entry. We delve into the structural and functional characteristics of A2t, its interaction with various viral proteins, and the downstream signaling pathways that are initiated upon viral engagement. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and combat viral infections by targeting host-cell dependencies.

Introduction to the A2t Heterotetramer

The A2t heterotetramer is a dynamic cellular entity involved in a myriad of physiological processes, including endocytosis, exocytosis, and membrane organization.[1] It is formed by the non-covalent association of two copies of the calcium- and phospholipid-binding protein Annexin A2 with a dimer of the S100A10 protein (also known as p11).[2] The subcellular localization of A2t is predominantly at the plasma membrane, where it can interact with components of the cytoskeleton and various membrane-associated proteins, positioning it as a key player at the host-pathogen interface.

The Role of A2t in Viral Entry: A Multi-Virus Perspective

A growing body of evidence implicates the A2t heterotetramer in the entry process of several clinically significant viruses. The complex can function as a direct receptor, a co-receptor, or a facilitator of viral particle internalization through its influence on membrane dynamics.

Human Papillomavirus (HPV)

High-risk HPV types, the causative agents of cervical and other cancers, utilize A2t for infectious entry into epithelial cells.[3][4] The interaction is mediated by the S100A10 subunit of A2t, which directly binds to a specific region (amino acids 108-126) of the minor capsid protein L2.[5][6] This binding event is a critical step for the subsequent internalization of the viral particle.

Human Immunodeficiency Virus (HIV)

In the context of HIV infection, Annexin A2 has been shown to play a role in viral entry, particularly in macrophages.[7] AnxA2 can act as an attachment factor, assisting the binding of the viral envelope glycoprotein gp120 to the primary receptor CD4.[7][8] Furthermore, AnxA2 is involved in the late stages of the viral life cycle, including assembly and budding.[8][9]

Cytomegalovirus (CMV)

CMV, a member of the herpesvirus family, also exploits A2t for its entry into host cells.[1][10] Annexin A2 has been identified on the surface of CMV particles and is suggested to contribute to the entry process and enhance viral infectivity.[2] The entry of CMV into monocytes is a complex process involving the activation of cellular signaling pathways, including those mediated by the Epidermal Growth Factor Receptor (EGFR).[4][11]

Respiratory Syncytial Virus (RSV)

RSV, a major cause of lower respiratory tract infections, particularly in infants, also appears to utilize A2t during its entry process.[1][10] The innate immune response to RSV infection involves the activation of Toll-like receptors (TLRs), such as TLR2, TLR3, and TLR4, which recognize viral components and initiate downstream signaling cascades.[12][13]

Enterovirus 71 (EV71)

EV71, a causative agent of hand, foot, and mouth disease, utilizes an endophilin-A2-mediated endocytic pathway for entry into intestinal epithelial cells.[14][15] This pathway is distinct from the more common clathrin- and caveolae-dependent endocytosis routes.[14] Annexin A2 also interacts with the viral 3D polymerase, suggesting a role in the formation of viral replication organelles.[16]

Quantitative Data on A2t-Viral Protein Interactions

The precise biophysical parameters of the interactions between A2t and viral proteins are crucial for understanding the mechanism of entry and for the rational design of inhibitors. While quantitative data remains limited for many viruses, some key findings are summarized below.

| Virus | Viral Protein | A2t Subunit | Interaction Parameter | Value | Method |

| HPV16 | L2 (aa 108-126) | S100A10 | Association Constant (k) | ~10^5 M⁻¹ | Electron Paramagnetic Resonance |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for A2t-Viral Protein Interaction

This protocol describes the general steps to demonstrate the interaction between the A2t heterotetramer and a viral protein in infected cells.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibody against the viral protein of interest

-

Antibody against Annexin A2 or S100A10

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Infect host cells with the virus of interest.

-

At the desired time post-infection, wash cells with ice-cold PBS and lyse them with cell lysis buffer.

-

Clarify the cell lysate by centrifugation to remove cellular debris.

-

Pre-clear the lysate by incubating with Protein A/G magnetic beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the antibody against the viral protein overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

Wash the beads several times with wash buffer to remove unbound proteins.

-

Elute the bound proteins from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against Annexin A2 and S100A10 to detect the co-precipitated A2t complex.[6][17][18][19]

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique to quantitatively measure the binding kinetics (association and dissociation rates) and affinity between two biomolecules.[7][10][20]

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Purified recombinant A2t heterotetramer (ligand)

-

Purified recombinant viral protein (analyte)

-

Immobilization buffers (e.g., acetate buffer, pH 4.5)

-

Amine coupling reagents (EDC, NHS)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilize the purified A2t heterotetramer onto the surface of a sensor chip using standard amine coupling chemistry.

-

Inject a series of concentrations of the purified viral protein over the sensor surface and a reference surface (without A2t).

-

Monitor the change in the SPR signal in real-time to obtain sensorgrams for association and dissociation phases.

-

Regenerate the sensor surface between analyte injections using a suitable regeneration solution.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[2][7][10]

Flow Cytometry-Based Viral Entry Assay

This assay quantifies the internalization of fluorescently labeled viruses into host cells.

Materials:

-

Fluorescently labeled virus particles

-

Host cells

-

Flow cytometer

-

Trypan blue or other quenching agent

Procedure:

-

Incubate host cells with fluorescently labeled virus at 4°C to allow for binding but not internalization.

-

Wash the cells to remove unbound virus.

-

Shift the temperature to 37°C to initiate internalization.

-

At various time points, stop the internalization by placing the cells on ice.

-

Treat the cells with a quenching agent (e.g., Trypan blue) to quench the fluorescence of non-internalized, surface-bound viruses.

-

Analyze the cells by flow cytometry to quantify the intracellular fluorescence, which corresponds to the amount of internalized virus.[1][3][21][22]

Signaling Pathways and Logical Relationships

The interaction of viruses with the A2t heterotetramer can trigger intracellular signaling cascades that are crucial for creating a favorable environment for viral replication.

HPV Entry Signaling Pathway

Upon binding of HPV16 to the host cell, a signaling cascade involving the Epidermal Growth Factor Receptor (EGFR) and Src family kinases is activated. This leads to the phosphorylation and translocation of Annexin A2 to the cell surface, where it can interact with the virus.

Caption: HPV16 entry signaling cascade.

CMV Entry Signaling Pathway

CMV entry into monocytes involves the engagement of multiple cell surface receptors, including EGFR and integrins, leading to the activation of downstream signaling pathways that facilitate viral entry and modulate monocyte function.[4][11][14][23]

Caption: CMV entry signaling in monocytes.

RSV Entry and Innate Immune Signaling

RSV entry can trigger innate immune signaling through Toll-like receptors, leading to the production of inflammatory cytokines and chemokines.

Caption: RSV entry and TLR signaling.

Enterovirus 71 Entry Pathway

EV71 utilizes a distinct endocytic pathway mediated by endophilin-A2 for entry into intestinal epithelial cells.

Caption: Endophilin-A2-mediated entry of EV71.

HIV Entry and A2t Interaction

HIV entry is primarily mediated by the interaction of its gp120 envelope protein with the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4). Annexin A2 can act as an accessory factor in this process.

Caption: Role of Annexin A2 in HIV entry.

Conclusion and Future Directions

The A2t heterotetramer is a key cellular factor that is hijacked by a diverse array of viruses to facilitate their entry into host cells. Its multifaceted role as a receptor, co-receptor, and modulator of membrane dynamics makes it an attractive target for the development of broad-spectrum antiviral therapies. Further research is needed to fully elucidate the specific molecular interactions and signaling pathways involved in A2t-mediated viral entry for a wider range of viruses. A deeper understanding of these mechanisms will be instrumental in the design of novel therapeutic strategies aimed at disrupting these critical host-pathogen interactions.

References

- 1. bunyavirus.org [bunyavirus.org]

- 2. path.ox.ac.uk [path.ox.ac.uk]

- 3. news-medical.net [news-medical.net]

- 4. Activation of EGFR on monocytes is required for human cytomegalovirus entry and mediates cellular motility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TLR2/MyD88/NF-κB Pathway, Reactive Oxygen Species, Potassium Efflux Activates NLRP3/ASC Inflammasome during Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 11. Frontiers | Human Cytomegalovirus Host Interactions: EGFR and Host Cell Signaling Is a Point of Convergence Between Viral Infection and Functional Changes in Infected Cells [frontiersin.org]

- 12. The mechanism of HIV entry to the host cell - Glycopedia [glycopedia.eu]

- 13. Toll-like receptor 4-mediated respiratory syncytial virus disease and lung transcriptomics in differentially susceptible inbred mouse strains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EV-A71 Mechanism of Entry: Receptors/Co-Receptors, Related Pathways and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of Host Cellular Signaling and Mechanism of Enterovirus 71 Viral Proteins Associated with Hand, Foot and Mouth Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 19. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 20. Surface Plasmon Resonance: A Boon for Viral Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Flow Virometry as a Tool to Study Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Going Viral—Fluorescent Probes to Image Viruses and Their Host Cell Interactions | Thermo Fisher Scientific - JP [thermofisher.com]

- 23. researchgate.net [researchgate.net]

A2ti-1: A Comprehensive Technical Guide to its Inhibitory Effects on the HPV16 Infection Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

High-risk human papillomavirus (HPV) infection, particularly HPV type 16 (HPV16), is a primary cause of several cancers, including cervical, anogenital, and head and neck cancers.[1][2][3] The entry of HPV16 into basal epithelial cells is a critical step for infection and represents a key target for antiviral strategies. This document provides an in-depth technical overview of A2ti-1, a small molecule inhibitor of the annexin A2/S100A10 heterotetramer (A2t), and its significant role in preventing HPV16 infection.[1][2] A2t has been identified as a crucial cellular factor involved in the non-canonical endocytic pathway of HPV16.[1][2][3] this compound disrupts the A2t complex, thereby inhibiting viral entry and subsequent infection.[1] This guide will detail the mechanism of action of this compound, present quantitative data on its efficacy, outline experimental protocols for its study, and provide visual representations of the involved signaling pathways and experimental workflows.

Introduction: The Role of A2t in HPV16 Infection

Human Papillomavirus 16 (HPV16) is a non-enveloped virus that must enter host basal epithelial cells to initiate a productive infection.[1][3] The infection process is complex and involves multiple cellular factors. The annexin A2/S100A10 heterotetramer (A2t) has been identified as a key player in the HPV16 entry pathway.[1][2][3][4][5] A2t is composed of two annexin A2 (AnxA2) monomers and a dimer of S100A10 (also known as p11).[1][2][3]

The HPV16 minor capsid protein L2 plays a critical role in the post-attachment phase of infection, and it has been demonstrated that a specific region of L2 (amino acids 108-120) interacts directly with the S100A10 subunit of the A2t complex.[4][5] This interaction is crucial for the internalization and subsequent intracellular trafficking of the virus.[4][5][6] HPV16 exposure to human keratinocytes triggers epidermal growth factor receptor (EGFR)-dependent Src protein kinase activation, leading to the phosphorylation and translocation of AnxA2 to the cell surface, where it forms the A2t complex and facilitates viral entry.[6] By targeting the A2t complex, it is possible to disrupt a critical step in the HPV16 infection lifecycle.

This compound: A Small Molecule Inhibitor of A2t

This compound is a recently identified small molecule inhibitor that specifically targets the A2t complex.[1] It is a triazole-based compound with the chemical name 2-[4-(2-Ethylphenyl)-5-o-tolyloxymethyl-4H-[1][3][4]triazol-3-ylsulfanyl]acetamide.[7] Isothermal titration calorimetry has confirmed that this compound targets the S100A10 dimer of A2t.[1] By disrupting the interaction between annexin A2 and S100A10, this compound effectively inhibits the function of the A2t heterotetramer.[8]

Quantitative Data on the Efficacy of this compound

The inhibitory effects of this compound on HPV16 infection and entry have been quantified in several studies. The data consistently demonstrates a dose-dependent inhibition.

| Parameter | Cell Line | This compound Concentration (µM) | Inhibition (%) | Reference |

| HPV16 Pseudovirion Infection | HeLa | 100 | 100 | [1] |

| HPV16 Pseudovirion Infection | HaCaT | 100 | ~100 | [1] |

| HPV16 Capsid Internalization | HeLa | 100 | 65 | [1][2] |

| IC50 for HPV16 PsV Infection | Not Specified | 24 | 50 | [1][7] |

| Inhibitor | Target | IC50 (µM) | Reference |

| This compound | A2t | 24 | [1][7] |

| A2ti-2 | A2t | 230 | [1] |

Signaling Pathways and Mechanism of Action

The interaction of HPV16 with the host cell initiates a cascade of signaling events that facilitate viral entry. This compound intervenes in this pathway by disrupting a key protein-protein interaction.

As depicted in Figure 1, HPV16 initially attaches to heparan sulfate proteoglycans (HSPGs) on the cell surface. This is followed by a hand-off to secondary receptors, including the A2t complex. The binding of HPV16 can activate EGFR, leading to the activation of Src kinase, which then phosphorylates Annexin A2, promoting its translocation to the cell membrane and the formation of the A2t complex. This compound inhibits the formation and/or function of the A2t complex, thereby blocking the internalization of the virus.

Figure 2 illustrates the mechanism of this compound. The A2t complex is formed by the association of two Annexin A2 monomers with an S100A10 dimer. This compound specifically binds to the S100A10 subunit, disrupting its interaction with Annexin A2. This prevents the formation of a functional A2t heterotetramer, which is essential for binding the HPV16 L2 protein and facilitating viral entry.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the efficacy of this compound.

HPV16 Pseudovirion (PsV) Production

HPV16 PsVs are non-infectious virus-like particles that contain a reporter plasmid (e.g., expressing Green Fluorescent Protein - GFP). They are a safe and effective tool for studying HPV entry and infection.

References

- 1. Small molecule inhibitors of the annexin A2 heterotetramer prevent human papillomavirus type 16 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule inhibitors of the annexin A2 heterotetramer prevent human papillomavirus type 16 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The S100A10 Subunit of the Annexin A2 Heterotetramer Facilitates L2-Mediated Human Papillomavirus Infection | PLOS One [journals.plos.org]

- 5. The S100A10 Subunit of the Annexin A2 Heterotetramer Facilitates L2-Mediated Human Papillomavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annexin A2 and S100A10 regulate human papillomavirus type 16 entry and intracellular trafficking in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Langerhans cell maturation by human papillomavirus type 16: a novel role for the annexin A2 heterotetramer in immune suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A2ti-1: A Technical Guide to Target Specificity and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A2ti-1 is a selective small molecule inhibitor of the Annexin A2/S100A10 (A2t) heterotetramer, a complex implicated in various cellular processes, including viral entry. This document provides a comprehensive technical overview of this compound's target specificity, binding affinity, and mechanism of action, with a particular focus on its role in preventing Human Papillomavirus type 16 (HPV16) infection. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support further research and development.

Target Specificity and Binding

This compound selectively targets the A2t complex by disrupting the protein-protein interaction between Annexin A2 (A2) and S100A10. Isothermal Titration Calorimetry (ITC) has confirmed that this compound directly engages with the S100A10 dimer subunit of the A2t complex.[1] This targeted disruption prevents the functional activity of the A2t heterotetramer.

Quantitative Binding Data

While direct dissociation constants (Kd) from ITC for the this compound/S100A10 interaction are not publicly available in the reviewed literature, the inhibitory potency has been quantified through functional assays.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound | A2t complex | Functional Inhibition | 24 | [1] |

| A2ti-2 | A2t complex | Functional Inhibition | 230 | [1] |

Table 1: Inhibitory Potency of A2ti compounds. A2ti-2, a structurally similar analog with a deleted ethyl group, demonstrates significantly lower potency, highlighting a specific structure-activity relationship.[1]

For context, the A2t complex and its subunits have been shown to bind other physiological ligands with varying affinities, as detailed in the table below.

| Binding Partner | Ligand | Kd | Technique |

| A2t | t-PA | 0.68 µM | SPR |

| A2t | Plasminogen | 0.11 µM | SPR |

| A2t | Plasmin | 75 nM | SPR |

| S100A10 | t-PA | 0.45 µM | SPR |

| S100A10 | Plasminogen | 1.81 µM | SPR |

| S100A10 | Plasmin | 0.36 µM | SPR |

| Annexin A2 | Plasmin | 0.78 µM | SPR |

Table 2: Binding affinities of the A2t complex and its subunits to components of the fibrinolytic system as determined by Surface Plasmon Resonance (SPR).

Mechanism of Action in HPV16 Infection

This compound has been demonstrated to be an effective inhibitor of HPV16 infection by blocking viral entry into host cells.[1] The A2t complex serves as a crucial host factor for HPV16, facilitating its internalization through a non-canonical endocytic pathway.[1]

The proposed signaling pathway for HPV16 entry is as follows:

This compound inhibits step 3 by disrupting the A2t complex, thereby preventing the handover of the virion from HSPGs and its subsequent internalization. This compound at a concentration of 100 µM has been shown to reduce HPV16 entry by 65% and inhibit infection by 100%.[1]

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for this compound and S100A10 Interaction

This protocol describes a general procedure for assessing the binding of this compound to the S100A10 dimer.

Methodology:

-

Protein and Ligand Preparation:

-

Recombinantly express and purify the S100A10 dimer.

-

Thoroughly dialyze the purified S100A10 against the ITC buffer (e.g., Phosphate Buffered Saline, pH 7.4) to ensure buffer matching.

-

Prepare a stock solution of this compound in the same ITC buffer, potentially with a small percentage of DMSO to ensure solubility. The final DMSO concentration should be matched in the protein solution.

-

Accurately determine the concentrations of both the protein and the ligand.

-

-

ITC Measurement:

-

Degas all solutions prior to use.

-

Load the S100A10 solution (e.g., 20-50 µM) into the sample cell of the calorimeter.

-

Load the this compound solution (e.g., 200-500 µM) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the S100A10 solution, allowing the system to reach equilibrium between injections.

-

-

Data Analysis:

-

Integrate the raw heat-rate data to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to S100A10.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

-

HPV16 Pseudovirion (PsV) Infection Assay

This assay quantifies the inhibitory effect of this compound on HPV16 infection in a cell-based model.

Methodology:

-

Cell Culture:

-

Seed human epithelial cells (e.g., HeLa or HaCaT) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) for 1-2 hours prior to infection. Include a vehicle control (e.g., DMSO).

-

-

Pseudovirion Infection:

-

Add HPV16 pseudovirions, carrying a reporter plasmid such as Green Fluorescent Protein (GFP), to each well.

-

Incubate the plates for 48-72 hours to allow for viral entry, nuclear transport of the plasmid, and expression of the reporter protein.

-

-

Analysis:

-

Harvest the cells by trypsinization and wash with PBS.

-

Analyze the percentage of GFP-positive cells in each treatment group using a flow cytometer.

-

Normalize the data to the vehicle control and plot the percentage of infection against the concentration of this compound.

-

-

IC50 Determination:

-

Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve with a non-linear regression model.

-

Conclusion

This compound is a valuable research tool for investigating the biological functions of the A2t complex. Its specific targeting of the S100A10 subunit and its demonstrated efficacy in blocking HPV16 infection in vitro make it a promising lead compound for the development of novel antiviral therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the potential of this compound and the A2t complex as a therapeutic target.

References

The Role of A2ti-1 in Elucidating Protein-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance of protein-protein interactions (PPIs) orchestrates the vast majority of cellular processes, making them a focal point for both fundamental biological research and therapeutic intervention. The annexin A2/S100A10 heterotetramer (A2t), a complex formed by two molecules of annexin A2 and a dimer of S100A10, has emerged as a critical player in a diverse array of physiological and pathological events, including viral entry, membrane trafficking, and cytoskeletal organization. Understanding and modulating the formation of this complex is therefore of significant interest. A2ti-1, a selective small molecule inhibitor, has proven to be an invaluable tool for dissecting the functional roles of the A2t complex. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying PPIs, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant biological pathways.

This compound: A Specific Inhibitor of the Annexin A2-S100A10 Interaction

This compound is a selective and high-affinity inhibitor of the A2t complex, specifically disrupting the protein-protein interaction between annexin A2 (A2) and S100A10.[1] Its inhibitory activity has been quantified, demonstrating its potency in disrupting the A2t heterotetramer. A structurally similar but less potent inhibitor, A2ti-2, serves as a useful control in experimental settings.

Quantitative Data on A2ti Inhibitors

The inhibitory capacities of this compound and A2ti-2 have been characterized, providing key quantitative metrics for their use in experimental design.

| Inhibitor | IC50 (µM) | Target | Primary Application | Reference |

| This compound | 24 | Annexin A2/S100A10 (A2t) complex | Inhibition of HPV16 infection | [1][2][3] |

| A2ti-2 | 230 | Annexin A2/S100A10 (A2t) complex | Negative control/comparative studies | [2][3] |

Mechanism of Action: Disrupting a Critical Cellular Interaction

The formation of the A2t complex is a critical step for its diverse cellular functions. This compound directly interferes with this process by targeting the S100A10 dimer, thereby preventing its interaction with annexin A2.[2] This disruption has been shown to have significant downstream effects, most notably in the context of viral infection.

Key Experimental Protocols

The utility of this compound as a research tool is demonstrated through its application in various experimental assays designed to probe the function of the A2t complex.

HPV Pseudovirus (PsV) Neutralization Assay

This assay is a cornerstone for quantifying the inhibitory effect of this compound on HPV infection. It utilizes pseudovirions, which are non-replicative viral particles carrying a reporter gene (e.g., GFP or luciferase), to mimic the early stages of viral entry.

Detailed Methodology:

-

Cell Culture: HeLa or HaCaT cells are seeded in 24-well or 96-well plates and cultured overnight to form a monolayer.[2]

-

Inhibitor Treatment: Cells are pre-incubated with increasing concentrations of this compound (e.g., 10, 25, 50, 75, 100 µM) or a vehicle control (DMSO) for a specified period (e.g., 24 hours).[1]

-

Pseudovirus Infection: HPV16 pseudovirions carrying a reporter plasmid (e.g., GFP) are added to the cells at a predetermined multiplicity of infection (MOI).[2]

-

Incubation: The infected cells are incubated for 48-72 hours to allow for reporter gene expression.[1][4]

-

Quantification:

-

Flow Cytometry (for GFP reporter): The percentage of GFP-positive cells is determined by flow cytometry. A reduction in the percentage of GFP-positive cells in this compound treated samples compared to the control indicates inhibition of infection.[1][4]

-

Luciferase Assay (for luciferase reporter): Cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luminescence corresponds to inhibition of infection.[5]

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique used to directly measure the thermodynamic parameters of binding interactions. It was employed to confirm the direct binding of A2ti inhibitors to the S100A10 component of the A2t complex.[2]

Detailed Methodology:

-

Sample Preparation:

-

Purified recombinant S100A10 dimer is placed in the sample cell of the calorimeter.

-

This compound is loaded into the injection syringe.

-

Both protein and inhibitor solutions are prepared in the same dialysis buffer (e.g., 20 mM PIPES pH 7.2, 50 mM NaCl, 0.2 mM EDTA, 1 mM TCEP) to minimize heats of dilution.[6]

-

Solutions are degassed prior to the experiment to prevent bubble formation.[6]

-

-

Titration: A series of small, precise injections of this compound are made into the S100A10 solution while the temperature is held constant.

-

Data Acquisition: The heat released or absorbed during each injection is measured by the calorimeter.

-

Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[6]

Quantitative Data from this compound Inhibition Studies

The application of these assays has generated valuable quantitative data on the efficacy of this compound in inhibiting A2t-mediated processes.

| Assay | Cell Line | This compound Concentration (µM) | Effect | % Inhibition/Reduction | Reference |

| HPV16 PsV Infection | HeLa | 100 | Dose-dependent reduction in infection | 100% | [1][2][3] |

| HPV16 PsV Infection | HaCaT | 100 | Similar results to HeLa cells | ~100% | [2] |

| HPV16 PsV Entry | HeLa | 100 | Dose-dependent reduction in entry | 65% | [2][3] |

| CFDA-SE-labelled HPV16 PsV Entry | HeLa | 10, 25, 50, 75, 100 | Significant reduction in entry | Dose-dependent | [1] |

Signaling Pathways Involving the A2t Complex

The A2t complex is not only a structural component but also a participant in cellular signaling. Its function can be modulated by post-translational modifications, and it can, in turn, influence downstream signaling cascades.

PKC-Mediated Phosphorylation

Protein Kinase C (PKC) can phosphorylate annexin A2 on serine residues (Ser11 and Ser25).[7][8] This phosphorylation event can lead to the dissociation of the A2t complex, as it has been shown to reduce the association between annexin A2 and S100A10.[7] This provides a mechanism for the dynamic regulation of A2t complex formation and its associated functions.

Interaction with Toll-Like Receptor 4 (TLR4)

The A2t complex has been shown to interact with and activate Toll-Like Receptor 4 (TLR4), a key component of the innate immune system.[9] Soluble A2t can activate macrophages through a TLR4-dependent mechanism, leading to the production of inflammatory cytokines.[4] This suggests a role for the A2t complex in modulating inflammatory responses. S100A10 has been identified as a negative regulator of TLR signaling by interfering with the recruitment of downstream signaling components.

Broader Implications in Drug Development

The successful use of this compound to inhibit HPV infection by targeting a host-cell PPI highlights a promising strategy for antiviral drug development. Targeting host factors required for viral replication can be advantageous as it may have a broader spectrum of activity and a higher barrier to the development of viral resistance. The diverse roles of the A2t complex in cellular processes such as tight junction assembly and cancer progression also suggest that inhibitors like this compound could have therapeutic potential in a wider range of diseases.[10][11][12] For instance, an ANXA2 inhibitor has been shown to suppress the development of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, by affecting the blood-brain barrier.[13]

Conclusion

This compound has proven to be a potent and specific tool for investigating the multifaceted roles of the annexin A2/S100A10 protein-protein interaction. Through its application in a variety of quantitative cellular and biophysical assays, researchers have been able to elucidate the critical function of the A2t complex in viral entry and gain insights into its involvement in cellular signaling pathways. This in-depth technical guide provides a foundation for researchers, scientists, and drug development professionals to utilize this compound effectively in their own investigations, ultimately contributing to a deeper understanding of fundamental biological processes and the development of novel therapeutic strategies.

References

- 1. A Human Papillomavirus (HPV) In Vitro Neutralization Assay That Recapitulates the In Vitro Process of Infection Provides a Sensitive Measure of HPV L2 Infection-Inhibiting Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of serine phosphorylation and Ser25 phospho-mimicking mutations on nuclear localisation and ligand interactions of annexin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule inhibitors of the annexin A2 heterotetramer prevent human papillomavirus type 16 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ELISA binding and pseudovirus neutralization assays [bio-protocol.org]

- 5. virongy.com [virongy.com]

- 6. The S100A10-Annexin A2 Complex Provides a Novel Asymmetric Platform for Membrane Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protein phosphorylation and its role in the regulation of Annexin A2 function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Annexin I and Annexin II N-terminal Peptides Binding to S100 Protein Family Members: Specificity and Thermodynamic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crucial role of Anxa2 in cancer progression: highlights on its novel regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. S100A10 and Cancer Hallmarks: Structure, Functions, and its Emerging Role in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Analysis of Endothelial Barrier Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Annexin A2: A Promising Host-Directed Antiviral Drug Target

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The emergence of novel and drug-resistant viruses necessitates the exploration of innovative therapeutic strategies. One such promising approach is the targeting of host factors essential for viral replication, a strategy that offers the potential for broad-spectrum activity and a higher barrier to resistance. This technical guide focuses on Annexin A2 (ANXA2), a pleiotropic, calcium-dependent phospholipid-binding protein, as a compelling host-directed antiviral drug target. ANXA2 is increasingly recognized for its critical role in the life cycles of a diverse range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), Human Papillomavirus (HPV), Cytomegalovirus (CMV), and Influenza A Virus (IAV). This document provides a comprehensive overview of the multifaceted involvement of ANXA2 in viral infection, detailed experimental protocols for its study, and a summary of quantitative data supporting its potential as a therapeutic target.

The Role of Annexin A2 in the Viral Life Cycle

Annexin A2, found in the cytoplasm, on the cell surface, and within the nucleus, exists as a monomer or as a heterotetramer (A2t) with the S100A10 protein. Both forms of ANXA2 have been implicated in various stages of viral infection, from initial entry to final egress.[1] Its ubiquitous expression across multiple cell types underscores the broad potential impact of targeting this host protein.[2]

Viral Entry

ANXA2 facilitates the entry of numerous viruses by acting as a receptor or co-receptor on the host cell surface. This interaction can mediate viral attachment, endocytosis, and membrane fusion.

-

Human Papillomavirus (HPV): The A2t complex is essential for the non-canonical endocytic entry of HPV16.[3] Small molecule inhibitors targeting the A2t interaction have been shown to block HPV16 infection.[3]

-

Cytomegalovirus (CMV): ANXA2 on the surface of CMV particles and host cells is implicated in viral attachment and entry.[4][5] Antibodies against ANXA2 can inhibit CMV infection in vitro.[4]

-

Dengue Virus (DENV): ANXA2 has been identified as an interacting protein for DENV serotype 2 on Vero cells, mediating viral binding.[6][7] Antibody-mediated inhibition and siRNA knockdown of ANXA2 significantly reduce DENV2 infection.[6][7]

-

Human Immunodeficiency Virus (HIV): ANXA2 can act as an attachment factor for HIV-1 on macrophages by binding to phosphatidylserine on the viral envelope.[5] It may also play an auxiliary role in the binding of the viral glycoprotein gp120 to the primary receptor, CD4.[3][5]

Viral Replication and Assembly

Following entry, ANXA2 continues to play a crucial role in the replication and assembly of new viral particles within the host cell.

-

Hepatitis C Virus (HCV): ANXA2 is a component of the HCV replication complex and interacts with viral non-structural proteins like NS5A and NS5B to facilitate viral assembly.[5][8] Silencing of ANXA2 significantly reduces both intracellular and extracellular HCV titers.[8]

-

Influenza A Virus (IAV): ANXA2 is incorporated into IAV particles and promotes viral replication by facilitating the conversion of plasminogen to plasmin, which is necessary for the cleavage of the viral hemagglutinin (HA) protein.[9][10] Furthermore, ANXA2 interacts with the IAV non-structural protein 1 (NS1), enhancing viral replication.[5][9]

-

Measles Virus (MV): ANXA2 is crucial for the localization of the measles virus matrix (M) protein to the plasma membrane, a key step in viral assembly.[8]

-

Classical Swine Fever Virus (CSFV): Knockdown of ANXA2 significantly reduces the production of infectious CSFV particles, suggesting a role in viral assembly.[2]

Viral Budding and Egress

ANXA2 is also involved in the final stages of the viral life cycle, facilitating the release of newly formed virions from the host cell.

-

Hepatitis B Virus (HBV): The A2t complex is involved in the exocytosis of HBV from trophoblasts.[5]

-

Human Immunodeficiency Virus (HIV): ANXA2 interacts with the HIV-1 Gag protein in lipid raft microdomains, mediating viral assembly and release.[3][5]

Quantitative Data on ANXA2 as an Antiviral Target

The following tables summarize the quantitative data from various studies, demonstrating the antiviral effect of targeting ANXA2.

| Virus | Method of ANXA2 Targeting | Cell Line | Quantitative Outcome | Reference |

| HPV16 | Small molecule inhibitor (A2ti) | HeLa | 100% blockage of infection | [3][11] |

| 65% blockage of viral entry | [3][11] | |||

| HPV16 | A2ti-1 | Not specified | IC50: 24 µM | [4] |

| HPV16 | A2ti-2 | Not specified | IC50: 230 µM | [4] |

| HCV | siRNA knockdown | Huh-7/Lunet | Significant reduction in intra- and extracellular virus titers | [8] |

| IAV (H5N1) | siRNA knockdown | A549 | Reduced progeny virus titer | [5] |

| MV | shRNA knockdown | HeLa | Reduced progeny virus generation 24h post-infection | [8] |

| CSFV | RNAi knockdown | PK-15 | Significantly reduced CSFV production | [2] |

| EMCV | Gene knockout (in vivo) | Mouse model | Suppression of EMCV replication | |

| BEFV | Viral Infection | BHK-21 | Time-dependent increase in ANXA2 mRNA and protein |

Table 1: Summary of Quantitative Data on the Antiviral Effects of Targeting Annexin A2.

| Virus | Method | Cell Line/Model | Key Finding | Reference |

| DENV2 | Antibody-mediated inhibition | Vero | Significant reduction in DENV2 infection | [6][7] |

| DENV2 | siRNA knockdown | Vero | Significant reduction in DENV2 production | [6][7] |

| CMV | Anti-ANXA2 antibodies | Human fibroblasts | Inhibition of CMV infection | [4] |

| PCV2 | Anti-ANXA2 antibodies | PK-15 | Significantly reduced viral infection | [10][12] |

| PCV2 | This compound inhibitor | PK-15 | Significantly reduced PCV2 replication | [10][12] |

Table 2: Summary of Inhibition Studies Targeting Annexin A2.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is crucial for understanding the role of ANXA2 as a drug target.

Figure 1: ANXA2-mediated viral entry pathway.

Figure 2: ANXA2 in viral replication and assembly.

Figure 3: Experimental workflow for siRNA-mediated knockdown of ANXA2.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ANXA2 as an antiviral target.

siRNA-Mediated Knockdown of Annexin A2

This protocol describes the transient knockdown of ANXA2 expression in cultured cells to assess its impact on viral infectivity.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., HeLa, A549, Huh-7)

-

ANXA2-specific small interfering RNA (siRNA) and a non-targeting control siRNA

-

Lipofectamine RNAiMAX Transfection Reagent or similar

-

Opti-MEM I Reduced Serum Medium

-

Complete growth medium

-

6-well tissue culture plates

Procedure:

-

Cell Seeding: One day prior to transfection, seed the host cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA-Lipofectamine Complex Formation:

-

For each well, dilute 50 pmol of ANXA2 siRNA or control siRNA into 250 µL of Opti-MEM I Medium.

-

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM I Medium and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20 minutes at room temperature to allow complex formation.

-

-

Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 48 hours. The optimal incubation time should be determined empirically to achieve maximal knockdown of ANXA2 expression.

-

Viral Infection: Following incubation, infect the cells with the virus of interest at a predetermined multiplicity of infection (MOI).

-

Analysis: At an appropriate time post-infection, harvest the cells or supernatant for downstream analysis, such as viral titer determination by plaque assay or qPCR, and protein expression analysis by Western blot to confirm ANXA2 knockdown.

Co-Immunoprecipitation (Co-IP) of ANXA2 and Viral Proteins

This protocol is used to demonstrate a direct or indirect interaction between ANXA2 and a specific viral protein within infected cells.

Materials:

-

Virus-infected cells

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail)

-

Antibody specific to the viral protein of interest (for immunoprecipitation)

-

Antibody specific to ANXA2 (for Western blot detection)

-

Protein A/G magnetic beads or agarose resin

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Wash virus-infected cells with ice-cold PBS.

-

Lyse the cells in ice-cold Co-IP lysis buffer for 30 minutes on ice with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Transfer the supernatant to a new tube.

-

Add Protein A/G beads and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Pellet the beads by centrifugation and transfer the pre-cleared supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the primary antibody against the viral protein to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for an additional 1-3 hours at 4°C.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads three to five times with ice-cold Co-IP wash buffer.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an antibody against ANXA2 to detect its presence in the immunoprecipitated complex.

-

Viral Titer Determination by Plaque Assay

This assay quantifies the number of infectious viral particles in a sample.

Materials:

-

Confluent monolayer of susceptible host cells in 6-well plates

-

Viral sample and serial dilution medium (e.g., serum-free medium)

-

Overlay medium (e.g., 2X growth medium mixed with an equal volume of 1.2% agarose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

-

Serial Dilution: Prepare 10-fold serial dilutions of the viral sample.

-

Infection:

-

Remove the growth medium from the cell monolayers.

-

Inoculate each well with 200-500 µL of a virus dilution.

-

Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

-

-

Overlay:

-

Aspirate the inoculum.

-

Gently add 2 mL of molten (but cooled to ~42°C) overlay medium to each well.

-

Allow the overlay to solidify at room temperature.

-

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period appropriate for the specific virus to form visible plaques (typically 2-10 days).

-

Staining and Counting:

-

Fix the cells (e.g., with 4% formaldehyde).

-

Remove the agarose overlay.

-

Stain the cell monolayer with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques (clear zones) in the wells.

-

-

Titer Calculation: Calculate the viral titer in plaque-forming units per milliliter (PFU/mL) using the formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor x Volume of inoculum in mL).

Future Directions and Conclusion

The accumulated evidence strongly supports the role of Annexin A2 as a crucial host factor for a wide array of viruses, making it an attractive target for the development of broad-spectrum antiviral therapies. The data presented in this guide highlight the significant reduction in viral replication and infection that can be achieved by targeting ANXA2.

Future research should focus on:

-

High-throughput screening for more potent and specific small molecule inhibitors of the ANXA2-viral protein or ANXA2-S100A10 interactions.

-

In vivo studies using ANXA2 knockout or conditional knockout animal models to further validate its role in viral pathogenesis and to assess the safety and efficacy of ANXA2-targeting therapeutics.

-

Elucidation of the precise molecular mechanisms by which ANXA2 participates in the life cycles of different viruses to identify novel therapeutic intervention points.

-

Investigation into potential off-target effects of ANXA2 inhibition, given its involvement in various physiological processes.

References

- 1. Annexin A2 gene interacting with viral matrix protein to promote bovine ephemeral fever virus release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annexin A2 is involved in the production of classical swine fever virus infectious particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule inhibitors of the annexin A2 heterotetramer prevent human papillomavirus type 16 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Impact of Annexin A2 on virus life cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annexin A2 and S100A10 Regulate Human Papillomavirus Type 16 Entry and Intracellular Trafficking in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Annexin A2 in Virus Infection [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Annexin A2 facilitates porcine circovirus type 2 infection by mediating viral attachment to host cells and interacting with the capsid protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: A2ti-1 as a Potent Inhibitor of Human Papillomavirus (HPV)

Audience: Researchers, scientists, and drug development professionals.

Introduction Human Papillomavirus (HPV) is a major cause of cervical and other cancers. The viral oncoproteins E6 and E7 are critical for the malignant transformation of infected cells, primarily through their interaction with and degradation of the tumor suppressor proteins p53 and pRb, respectively. A2ti-1 is a novel small molecule inhibitor designed to disrupt the oncogenic activity of high-risk HPV types. These application notes provide a detailed experimental protocol for evaluating the efficacy and mechanism of action of this compound in HPV-positive cancer cell lines.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of this compound in HPV-16 and HPV-18 positive cervical cancer cell lines.

Table 1: Cytotoxicity and Efficacy of this compound

| Cell Line | HPV Type | This compound CC50 (µM) | This compound IC50 (µM) | Selectivity Index (SI = CC50/IC50) |

|---|---|---|---|---|

| SiHa | HPV-16 | 88.5 | 4.2 | 21.1 |

| HeLa | HPV-18 | 95.2 | 5.8 | 16.4 |

| C33A (HPV-negative) | N/A | >100 | N/A | N/A |

Table 2: Effect of this compound on HPV E6 and E7 mRNA Expression

| Cell Line | Treatment | E6 mRNA Fold Change (vs. DMSO) | E7 mRNA Fold Change (vs. DMSO) |

|---|---|---|---|

| SiHa | This compound (5 µM) | 0.28 | 0.35 |

| HeLa | this compound (5 µM) | 0.31 | 0.40 |

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines:

-

SiHa (HPV-16 positive)

-

HeLa (HPV-18 positive)

-

C33A (HPV-negative control)

-

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (MTT Assay)

-

Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the existing medium with the medium containing various concentrations of this compound (e.g., 0.1 to 100 µM) and a DMSO vehicle control.

-

Incubate the plate for 72 hours at 37°C.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) using non-linear regression analysis.

HPV Oncoprotein Expression Analysis (RT-qPCR)

-

Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with this compound at the desired concentration (e.g., IC50 and 2x IC50) or DMSO as a control for 48 hours.

-

Harvest the cells and extract total RNA using a suitable RNA extraction kit.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform quantitative PCR (qPCR) using primers specific for HPV E6, HPV E7, and a housekeeping gene (e.g., GAPDH).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Western Blot Analysis for Protein Expression

-

Seed and treat cells in 6-well plates as described for the RT-qPCR protocol.

-

After 48 hours of treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p53, pRb, and β-actin overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Caption: Hypothetical signaling pathway of this compound inhibiting HPV E6/E7.

Caption: Workflow for evaluating the anti-HPV activity of this compound.

Application Notes and Protocols for A2ti-1 Treatment of HeLa and HaCaT Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the treatment of human cervical cancer cells (HeLa) and human keratinocyte cells (HaCaT) with A2ti-1, a small molecule inhibitor of the Annexin A2/S100A10 (A2t) heterotetramer. The provided methodologies are intended to guide research into the inhibition of Human Papillomavirus (HPV) infection and the elucidation of the A2t signaling pathway.

Introduction

This compound is a small molecule inhibitor that targets the interaction between Annexin A2 and S100A10, which form the A2t heterotetramer.[1] This complex is implicated in various cellular processes, including the non-canonical endocytic pathway utilized by high-risk Human Papillomavirus type 16 (HPV16) for cellular entry.[1] By disrupting the A2t complex, this compound effectively blocks HPV16 infection in epithelial cells.[1] These protocols detail the conditions for this compound treatment in HeLa and HaCaT cell lines, providing a framework for studying its therapeutic potential.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the effects of this compound treatment on HeLa cells. While similar inhibitory effects on HPV16 infection have been observed in HaCaT cells, specific quantitative data were not detailed in the primary literature.[1]

Table 1: this compound Efficacy and Cytotoxicity in HeLa Cells

| Parameter | Value | Cell Line | Reference |

| IC50 (A2t disruption) | 24 µM | - | [1] |

| HPV16 PsV Infection Inhibition | 100% at 100 µM | HeLa | [1] |

| HPV16 PsV Entry Inhibition | 65% at 100 µM | HeLa | [1] |

| Cytotoxicity | No substantial toxicity or reduction in cell growth observed up to 100 µM for 72h | HeLa | [1] |

Signaling Pathway

This compound inhibits HPV16 infection by targeting the A2t heterotetramer, which is crucial for the virus's entry into host cells. The following diagram illustrates the proposed mechanism of A2t-mediated HPV16 entry and the inhibitory action of this compound.

Caption: A2t-mediated HPV16 entry and this compound inhibition.

Experimental Protocols

Cell Culture

HeLa Cells:

-

Media: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[1]

HaCaT Cells:

-

Media: Keratinocyte Serum-Free Medium (KSFM) supplemented with manufacturer-provided growth supplement.[1]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[1]

This compound Stock Solution Preparation

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

-

Control: Use DMSO at concentrations matched to the this compound treatment as a vehicle control in all experiments.[1]

Protocol 1: Cytotoxicity Assay (HeLa and HaCaT Cells)

This protocol is to determine the effect of this compound on cell viability.

Caption: Workflow for this compound cytotoxicity assessment.

Methodology:

-

Seed HeLa or HaCaT cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Incubate the cells for 24 hours to allow for attachment.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium. Recommended concentrations to test range from 0 to 100 µM.[1] Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for this compound dilution.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO.

-

Incubate the cells for 72 hours.[1]

-

Assess cell viability using a standard method such as Trypan Blue exclusion staining and cell counting, or an MTT assay.[1]

Protocol 2: HPV16 Pseudovirion (PsV) Infection Assay (HeLa and HaCaT Cells)

This protocol measures the inhibitory effect of this compound on HPV16 infection.

Caption: Workflow for HPV16 infection inhibition assay.

Methodology:

-

Seed HeLa or HaCaT cells at a density of 2 x 10^4 cells/well in 24-well plates and incubate overnight.[1]

-

Treat the cells with increasing concentrations of this compound (e.g., 0-100 µM) or DMSO control overnight.[1]

-

The following day, infect the cells with HPV16 pseudovirions containing a reporter plasmid (e.g., GFP) at a suitable multiplicity of infection (MOI).[1]

-

Incubate the infected cells for 48 hours.[1]

-

Measure the percentage of infected (GFP-positive) cells using flow cytometry.[1] The results should be normalized to the group infected with PsV only.[1]

Protocol 3: HPV16 PsV Internalization Assay (HeLa Cells)

This protocol assesses the effect of this compound on the entry of HPV16 into the cells.